N1-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide
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Overview
Description
N1-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide is a complex organic compound that features a piperidine ring substituted with a thiophene-2-ylsulfonyl group and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from simple precursors. The thiophene-2-ylsulfonyl group is introduced via sulfonylation.
Attachment of the Oxalamide Group: The oxalamide moiety is introduced through a reaction between the piperidine intermediate and an appropriate oxalyl chloride derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield sulfoxides or sulfones, while reduction of the sulfonyl group could produce thiols or sulfides.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide involves its interaction with specific molecular targets. The thiophene-2-ylsulfonyl group may interact with enzymes or receptors, while the piperidine ring can modulate the compound’s overall binding affinity and specificity. The oxalamide moiety may contribute to the compound’s stability and solubility.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)urea: Similar structure but with a urea group instead of an oxalamide.
N1-(2-(1-(4-fluorophenylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide: Similar structure but with a fluorophenyl group instead of a thiophene group.
Uniqueness
N1-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide is unique due to the presence of the thiophene-2-ylsulfonyl group, which can impart specific electronic and steric properties. This makes it distinct from other similar compounds and potentially useful for unique applications in various fields.
Properties
IUPAC Name |
N'-(3-methylphenyl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S2/c1-15-6-4-7-16(14-15)22-20(25)19(24)21-11-10-17-8-2-3-12-23(17)29(26,27)18-9-5-13-28-18/h4-7,9,13-14,17H,2-3,8,10-12H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUZOTKIHRDFEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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